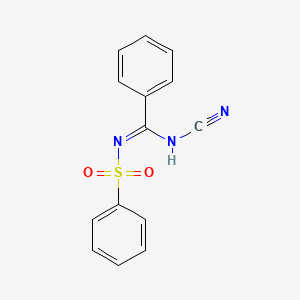![molecular formula C21H21N3O2S B5336222 (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE](/img/structure/B5336222.png)
(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines a pyrazole ring, a methoxyphenyl group, and a pyridylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and pyridylsulfanyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural complexity but different applications.
Cetylpyridinium chloride and domiphen bromide: Compounds with similar structural features used as antimicrobial agents.
Uniqueness
(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from those of similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.
Propiedades
IUPAC Name |
(E)-1-(1,5-dimethylpyrazol-4-yl)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-18(13-23-24(15)2)19(25)9-7-16-8-10-20(26-3)17(12-16)14-27-21-6-4-5-11-22-21/h4-13H,14H2,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLOXHYLHSSDS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC(=C(C=C2)OC)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
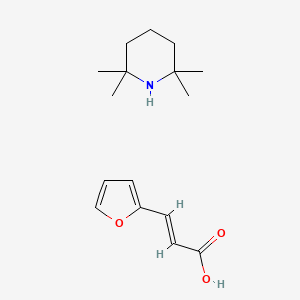
![(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B5336141.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5336159.png)
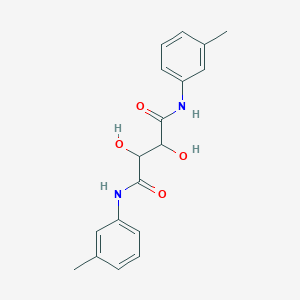
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,8-naphthyridine](/img/structure/B5336170.png)
![3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5336175.png)
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)
![methyl 7-amino-8-(2-chlorobenzylidene)-3-(2-chlorophenyl)-6-cyano-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5336195.png)
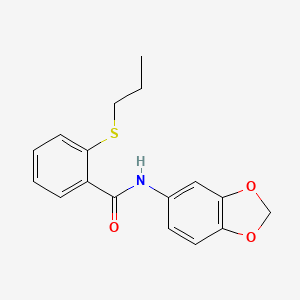
![1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5336212.png)
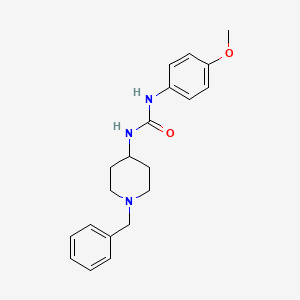
![(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B5336219.png)
